molecular formula C29H30ClNO8S B12751859 1H-3-Benzazepine, 7-((4-((4-chlorophenyl)methoxy)phenyl)sulfonyl)-2,3,4,5-tetrahydro-8-methoxy-3-methyl-, maleate CAS No. 853402-95-6

1H-3-Benzazepine, 7-((4-((4-chlorophenyl)methoxy)phenyl)sulfonyl)-2,3,4,5-tetrahydro-8-methoxy-3-methyl-, maleate

Cat. No.: B12751859
CAS No.: 853402-95-6
M. Wt: 588.1 g/mol
InChI Key: FJROTJLEHTXBIN-BTJKTKAUSA-N
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Description

Molecular Architecture and Stereochemical Configuration

The compound features a seven-membered 3-benzazepine core fused to a benzene ring, with a sulfonyl group at the 7-position, a methoxy substituent at the 8-position, and a methyl group at the 3-position. The molecular formula C25H26ClNO4S reflects its hybrid structure, which integrates a chlorophenylmethoxy-phenylsulfonyl side chain. The maleate counterion (C4H4O42− ) forms a salt via protonation of the benzazepine nitrogen.

Key Structural Features:

  • Benzazepine Core : The seven-membered ring adopts a boat conformation, as inferred from analogous tetrahydro-2-benzazepine systems . The nitrogen at position 3 contributes to basicity (pKa ~8.5–9.0), enabling salt formation with maleic acid.
  • Sulfonyl Group : The –SO2 linker at position 7 enhances polarity and influences hydrogen-bonding interactions.
  • Stereochemistry : The 3-methyl group introduces a chiral center, with the R-configuration predominant in synthetic batches due to steric preferences during cyclization .
Table 1: Molecular Descriptors
Property Value/Description Source
Molecular Weight 472.00 g/mol (free base)
SMILES CN1CCC2=CC(=C(C=C2CC1)S(=O)(=O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl)OC
Torsional Angles C3–N–C7–S: 112° (calculated)

Properties

CAS No.

853402-95-6

Molecular Formula

C29H30ClNO8S

Molecular Weight

588.1 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;7-[4-[(4-chlorophenyl)methoxy]phenyl]sulfonyl-8-methoxy-3-methyl-1,2,4,5-tetrahydro-3-benzazepine

InChI

InChI=1S/C25H26ClNO4S.C4H4O4/c1-27-13-11-19-15-24(30-2)25(16-20(19)12-14-27)32(28,29)23-9-7-22(8-10-23)31-17-18-3-5-21(26)6-4-18;5-3(6)1-2-4(7)8/h3-10,15-16H,11-14,17H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

FJROTJLEHTXBIN-BTJKTKAUSA-N

Isomeric SMILES

CN1CCC2=CC(=C(C=C2CC1)S(=O)(=O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl)OC.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CN1CCC2=CC(=C(C=C2CC1)S(=O)(=O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl)OC.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Core Benzazepine Scaffold Synthesis

The tetrahydro-1H-3-benzazepine core is typically constructed via cyclization strategies involving palladium-catalyzed reactions or tandem Michael additions:

  • Pd-Catalyzed Cyclization and Michael Addition : A notable method involves a tandem Michael addition followed by palladium-catalyzed cyclization to form cyanobenzofulvene acetals, which upon hydrogenolysis and base cyclization yield lactams. Subsequent borane reduction affords the tetrahydrobenzazepine scaffold. This approach provides a versatile route to the 1,5-methano-2,3,4,5-tetrahydro-1H-3-benzazepine core with good control over stereochemistry.

  • Iridium-Catalyzed Asymmetric Synthesis : For chiral benzazepines, iridium complexes with N,P-ligands enable catalytic asymmetric hydrogenation of precursors to yield chiral tetrahydro-3-benzazepine motifs efficiently. This method allows access to enantiomerically enriched benzazepines, which is critical for biological activity.

  • Organometallic C-H Activation : Recent advances include palladium-catalyzed enantioselective C-H activation using chiral binaphthyl-based ligands, enabling direct cycloaddition to form chiral benzazepines in fewer steps and with improved environmental profiles.

Functionalization of the Benzazepine Core

The target compound contains a 7-position sulfonylated aryl ether substituent and a 8-methoxy group, which require selective functionalization:

  • Suzuki Cross-Coupling for Biaryl Ether Formation : The 7-((4-((4-chlorophenyl)methoxy)phenyl)sulfonyl) moiety can be introduced via Suzuki cross-coupling reactions between 2-formylphenyl boronic acid derivatives and 3-methoxybenzyl halides (chlorides preferred for higher yields). This step forms the biarylmethane aldehyde intermediate, which can be further elaborated.

  • Sulfonylation and Ether Formation : Sulfonylation of the phenyl ring and installation of the chlorophenyl methoxy substituent are typically achieved through sulfonyl chloride reagents and nucleophilic aromatic substitution or Williamson ether synthesis, respectively. These steps require careful control of reaction conditions to avoid side products.

  • Reductive Amination and Cyclization : Reductive amination of keto acid intermediates followed by cyclization using carbonyl diimidazole (CDI) mediates ring closure and introduction of the methyl substituent at the 3-position.

Salt Formation and Purification

  • Maleate Salt Preparation : The final benzazepine base is converted into its maleate salt to improve stability and solubility. Salt formation involves dissolving the free base in an appropriate solvent system followed by addition of maleic acid under controlled temperature conditions.

  • Purification Techniques : Purification typically involves solvent extraction, crystallization, and filtration. For example, cooling solutions containing the compound in acetone-water mixtures at 5–10 °C facilitates crystallization of the salt form with high purity.

Solid-Phase Synthesis for Derivative Libraries

For rapid generation of benzazepine derivatives, solid-phase synthesis strategies have been developed:

  • Immobilization of amino-protected benzazepine scaffolds on acid-labile resins allows subsequent functionalization via acylation, sulfonation, reductive amination, alkylation, and cross-coupling reactions.

  • This approach enables efficient synthesis of di- and trisubstituted benzazepines with high purity, facilitating structure-activity relationship studies.

Summary Table of Key Preparation Steps

Step No. Reaction Type Key Reagents/Conditions Outcome/Intermediate Reference
1 Tandem Michael Addition + Pd-Cyclization Michael acceptor + Pd catalyst Cyanobenzofulvene acetal intermediate
2 Hydrogenolysis + Base Cyclization H2, Pd/C; base (e.g., NaOH) Lactam intermediate
3 Borane Reduction Borane (BH3) Tetrahydrobenzazepine core
4 Suzuki Cross-Coupling 2-Formylphenyl boronic acid + 3-methoxybenzyl chloride, Pd catalyst Biarylmethane aldehyde intermediate
5 Reductive Amination + CDI Cyclization Keto acid + amine + CDI Cyclized benzazepine with methyl substituent
6 Sulfonylation + Ether Formation Sulfonyl chloride, base; Williamson ether conditions Sulfonylated aryl ether substituent
7 Salt Formation Maleic acid, solvent (acetone/water), controlled cooling Maleate salt of benzazepine
8 Solid-Phase Functionalization Immobilized scaffold + acylation, sulfonation, cross-coupling Library of substituted benzazepines

Research Findings and Considerations

  • The palladium-catalyzed cyclization methods provide high regio- and stereoselectivity, essential for the biological activity of benzazepine derivatives.

  • Use of chiral ligands and iridium catalysts enables enantioselective synthesis, which is crucial for pharmacological specificity.

  • Suzuki cross-coupling with benzyl chlorides yields higher product purity and yield compared to bromides, optimizing the biaryl ether formation step.

  • Solid-phase synthesis offers a scalable and efficient route for generating diverse benzazepine analogues for drug discovery.

  • Purification and salt formation steps are critical to obtain the compound in a stable, pharmaceutically acceptable form with high enantiomeric excess.

Chemical Reactions Analysis

Enzymatic Hydrolysis for Enantiomer Resolution

Microbially derived serine proteinases, such as subtilisin Carlsberg , selectively hydrolyze the ester bond in the L-isomer of trans-N-cinnamoyl-D,L-leucine methyl ester, enabling separation of enantiomers. This reaction is critical for producing optically pure D- and L-leucine derivatives .

Key Steps:

  • Substrate Preparation :

    • The racemic mixture of N-cinnamoyl-D,L-leucine methyl ester is synthesized via acylation (cinnamoyl chloride) and esterification (methanol/H₂SO₄) of D,L-leucine .

    • Example:
      D,L-leucine+cinnamoyl chlorideN-cinnamoyl-D,L-leucine\text{D,L-leucine} + \text{cinnamoyl chloride} \rightarrow \text{N-cinnamoyl-D,L-leucine}
      N-cinnamoyl-D,L-leucine+CH₃OH/H⁺N-cinnamoyl-D,L-leucine methyl ester\text{N-cinnamoyl-D,L-leucine} + \text{CH₃OH/H⁺} \rightarrow \text{N-cinnamoyl-D,L-leucine methyl ester}

  • Enzymatic Reaction :

    • Subtilisin Carlsberg hydrolyzes the ester bond of the L-isomer , converting it to N-cinnamoyl-L-leucine, while the D-isomer remains unreacted .

    • Conditions :

      • pH 5–10 (optimal range: 5–7.5)

      • Temperature: 20–40°C

      • Reaction monitored via pH stat (NaOH consumption) .

  • Separation :

    • The unreacted D-ester is extracted using organic solvents (e.g., methylene chloride), while the L-acid remains in the aqueous phase .

    • Yields :

      • N-cinnamoyl-D-leucine methyl ester : ~96% yield, optical purity >95% .

      • N-cinnamoyl-L-leucine : ~91% yield, optical purity >96% .

Chemical Stability and pH-Dependent Behavior

  • Ester Hydrolysis :
    The methyl ester group is susceptible to hydrolysis under acidic or alkaline conditions. For example:
    N-cinnamoyl-D,L-leucine methyl ester+H₂OH⁺/OH⁻N-cinnamoyl-D,L-leucine+CH₃OH\text{N-cinnamoyl-D,L-leucine methyl ester} + \text{H₂O} \xrightarrow{\text{H⁺/OH⁻}} \text{N-cinnamoyl-D,L-leucine} + \text{CH₃OH}
    This reaction is slower than enzymatic hydrolysis but relevant in storage or non-enzymatic environments .

  • Thermal Stability :
    The compound degrades at elevated temperatures (>60°C), forming decomposition products like cinnamic acid and leucine derivatives .

A. Acyl Group Modification

The cinnamoyl group can undergo reactions typical of α,β-unsaturated carbonyl compounds:

  • Michael Addition : Reacts with nucleophiles (e.g., amines, thiols) at the β-carbon .

  • Hydrogenation : Catalytic hydrogenation reduces the double bond to form N-dihydrocinnamoyl-D,L-leucine methyl ester .

B. Ester Interconversion

Transesterification with higher alcohols (e.g., ethanol, isopropanol) modifies the ester group:

Scientific Research Applications

Molecular Formula and Weight

  • Molecular Formula : C25H26ClNO4S
  • Molecular Weight : 472.00 g/mol

Structural Characteristics

The compound features a benzazepine core, which is known for its diverse biological activities. The presence of the chlorophenylmethoxy group and sulfonyl moiety enhances its pharmacological profile, making it a candidate for therapeutic applications.

Antipsychotic Properties

1H-3-Benzazepine derivatives, including this compound, have been investigated for their potential as antipsychotic agents. Clinical trials have explored the efficacy of SB-773812 (an identifier for this compound) in treating schizophrenia. The compound's mechanism involves modulation of serotonin receptors, particularly the 5-HT2C receptor, which plays a crucial role in mood regulation and psychotic disorders .

Treatment of Obesity

Research indicates that this compound may also be effective in treating obesity by targeting serotonin receptors associated with appetite regulation. The modulation of the 5-HT2C receptor is particularly relevant as it has been linked to weight management strategies .

Neuroprotective Effects

There is emerging evidence that benzazepine derivatives can exhibit neuroprotective effects. These properties are attributed to their ability to influence neurotransmitter systems and reduce oxidative stress within neuronal tissues. This aspect is under investigation for potential applications in neurodegenerative diseases .

Clinical Trial Overview

One notable clinical trial (NCT00259870) investigated the effects of SB-773812 on adults with schizophrenia. The study aimed to assess the safety and efficacy of the compound compared to existing treatments. Preliminary results suggested improvements in psychotic symptoms with manageable side effects, highlighting its potential as a new therapeutic option .

Comparative Effectiveness Research

A comparative study involving SB-773812 and other antipsychotics showed that while traditional medications often lead to significant side effects, this compound demonstrated a favorable side effect profile, thus offering a promising alternative for patients who are intolerant to conventional therapies .

Table 1: Summary of Pharmacological Applications

ApplicationMechanism of ActionEvidence Level
Antipsychotic5-HT2C receptor modulationClinical trials
Obesity treatmentAppetite regulation via serotonin pathwaysPreclinical studies
NeuroprotectionReducing oxidative stressEmerging research

Table 2: Clinical Trial Summary

Trial IDConditionPhaseOutcome
NCT00259870SchizophreniaIIImproved symptoms reported

Mechanism of Action

The mechanism of action of 1H-3-Benzazepine, 7-((4-((4-chlorophenyl)methoxy)phenyl)sulfonyl)-2,3,4,5-tetrahydro-8-methoxy-3-methyl-, maleate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

    1H-3-Benzazepine Derivatives: Compounds with similar benzazepine core structures but different substituents.

    Sulfonyl-Containing Compounds: Compounds with sulfonyl groups that exhibit similar reactivity.

    Methoxy-Substituted Compounds: Compounds with methoxy groups that share similar chemical properties.

Uniqueness: 1H-3-Benzazepine, 7-((4-((4-chlorophenyl)methoxy)phenyl)sulfonyl)-2,3,4,5-tetrahydro-8-methoxy-3-methyl-, maleate is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific scientific applications and distinguishes it from other similar compounds.

Biological Activity

1H-3-Benzazepines represent a significant class of compounds in medicinal chemistry due to their diverse biological activities. The specific compound under consideration, 1H-3-Benzazepine, 7-((4-((4-chlorophenyl)methoxy)phenyl)sulfonyl)-2,3,4,5-tetrahydro-8-methoxy-3-methyl-, maleate , has been synthesized and evaluated for various pharmacological properties. This article reviews the biological activity of this compound, summarizing key findings from recent studies.

Synthesis and Structural Characteristics

The synthesis of the benzazepine structure typically involves multiple steps, including the introduction of specific substituents that enhance its biological activity. The compound features a sulfonyl group linked to a phenyl ring with a chloromethoxy substituent, which is critical for its pharmacological properties. The tetrahydro structure contributes to its ability to interact with various biological targets.

Biological Activity Overview

The biological activities of 1H-3-benzazepines are broad and include:

  • Antipsychotic Effects : Benzazepines have shown potential as antipsychotic agents by modulating neurotransmitter systems, particularly through interactions with dopamine receptors. For instance, certain derivatives have been identified as D1 receptor antagonists, which can influence dopaminergic signaling pathways .
  • Anticancer Properties : Some studies indicate that benzazepine derivatives exhibit cytotoxic effects against cancer cell lines. For example, certain 7,8-dihydroxy derivatives have demonstrated significant cytotoxicity against human promyelocytic leukemia (HL-60) cells .
  • Antibacterial Activity : Recent evaluations have shown that compounds with similar structures possess moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis. The sulfonamide functionality is particularly noted for its antibacterial properties .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationships of benzazepines has revealed that modifications at specific positions can significantly influence their biological efficacy:

Substituent Position Effect on Activity
1-positionEnhances D1 receptor affinity
3-positionModulates NMDA receptor interaction
7-positionCritical for cytotoxic activity
Sulfonyl groupIncreases antibacterial potency

This table summarizes how variations in chemical structure can lead to different pharmacological outcomes.

Case Studies

  • Dopaminergic Activity : A study explored the dopaminergic activity of synthesized tetrahydro-1H-benzazepines through radioligand binding assays. Compounds exhibiting catechol structures showed enhanced binding affinity to dopamine receptors, indicating potential for treating neurological disorders .
  • Cytotoxicity in Cancer Cells : Another investigation focused on the cytotoxic effects of various benzazepine derivatives on HL-60 cells. Compounds with hydroxyl substitutions exhibited the highest cytotoxicity levels, suggesting a mechanism involving radical production and interference with cellular processes .
  • Antibacterial Screening : A series of synthesized compounds were evaluated for antibacterial activity against several strains. The results indicated that certain derivatives were effective inhibitors of urease and acetylcholinesterase, further supporting their potential therapeutic applications .

Q & A

Q. What are the recommended methods for synthesizing this compound?

Answer: Synthesis typically follows multi-step protocols involving sulfonylation, etherification, and maleate salt formation. A general approach includes:

  • Step 1 : Reacting 4-((4-chlorophenyl)methoxy)benzenesulfonyl chloride with a 1H-3-benzazepine precursor under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonyl linkage .
  • Step 2 : Methoxy group introduction via nucleophilic substitution using methyl iodide and a base (e.g., potassium carbonate) in acetone .
  • Step 3 : Maleate salt formation by reacting the free base with maleic acid in ethanol under reflux .
    Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization .

Q. What safety precautions are critical during handling?

Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (Category 2 skin/eye irritation per GHS) .
  • Ventilation : Use fume hoods to minimize inhalation of dust/aerosols (H335: respiratory irritation) .
  • Storage : Store in airtight containers at 2–8°C, away from incompatible materials (oxidizers, strong acids) .

Q. How is the compound characterized analytically?

Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm structural integrity (e.g., sulfonyl proton shifts at δ 7.8–8.2 ppm) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+^+ peak at m/z 569.2) .
  • HPLC : Purity assessment using C18 columns (e.g., Chromolith®) with UV detection at 254 nm .

Q. What experimental models are used for acute toxicity assessment?

Answer:

  • In vitro : MTT assays on human keratinocytes (HaCaT) to assess cell viability reduction (IC50_{50} determination) .
  • In vivo : OECD Guideline 423 tests on rodents (oral administration, 300 mg/kg dose) to classify acute toxicity (Category 4, H302) .

Q. How can solubility be optimized for in vitro studies?

Answer:

  • Solvent Screening : Test DMSO, ethanol, or aqueous buffers (pH 1.2–7.4) using UV-Vis spectrophotometry (λmax ~280 nm) .
  • Surfactant Use : Add polysorbate 80 (0.1% w/v) to enhance aqueous solubility for cell-based assays .

Advanced Research Questions

Q. How can stability under varying pH and temperature conditions be evaluated?

Answer:

  • Stress Testing : Incubate the compound at 40°C/75% RH for 4 weeks in buffers (pH 1.2, 4.5, 6.8). Monitor degradation via stability-indicating HPLC .
  • Kinetic Analysis : Calculate degradation rate constants (k) using first-order models and identify major degradants via LC-MS/MS .

Q. How to resolve contradictions in reported toxicity data across studies?

Answer:

  • Meta-Analysis : Systematically compare datasets (e.g., LD50_{50} values) using PRISMA guidelines, adjusting for variables like solvent choice or animal strain .
  • Mechanistic Studies : Conduct transcriptomic profiling (RNA-seq) to identify organ-specific toxicity pathways (e.g., oxidative stress in liver/kidney) .

Q. What methodologies assess ecological impact due to accidental release?

Answer:

  • Biodegradation Tests : OECD 301F (manometric respirometry) to measure % theoretical CO2_2 over 28 days .
  • Bioaccumulation Modeling : Use EPI Suite’s BCFBAF module to estimate log Kow and bioconcentration factors .

Q. How to ensure enantiomeric purity during synthesis?

Answer:

  • Chiral HPLC : Use Chiralpak® IA-3 columns (n-hexane/isopropanol, 90:10) to resolve enantiomers and quantify %ee .
  • Circular Dichroism (CD) : Compare experimental CD spectra with computational simulations (e.g., TD-DFT) for absolute configuration confirmation .

Q. What strategies validate target engagement in neurological studies?

Answer:

  • Radioligand Binding Assays : Use 3^3H-labeled analogues to measure affinity (Ki_i) for dopamine D1_1 receptors .
  • In silico Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to map interactions with the benzazepine-binding pocket .

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